molecular formula C13H10N4O2S B2552992 N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034256-22-7

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2552992
CAS No.: 2034256-22-7
M. Wt: 286.31
InChI Key: YYAUTOMIRPJVOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research on compounds structurally related to N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide has focused on their synthesis and structural characterization. Studies have detailed the synthesis of related compounds, exploring their crystal and molecular structures to understand their potential applications in medicinal chemistry. For instance, the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate highlighted its structure obtained as a byproduct during the synthesis of an antitubercular agent, providing insights into the compound's chemical behavior and potential as a drug molecule (Richter et al., 2023).

Antimicrobial and Anti-inflammatory Activities

Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Activity

Related research on N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (a dual Src/Abl kinase inhibitor) has demonstrated potent antitumor activity in preclinical assays, underscoring the relevance of this chemical class in developing oncology therapeutics (Lombardo et al., 2004).

Antimycobacterial Evaluation

Structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 revealed in vitro activity against Mycobacterium smegmatis, showcasing the importance of structural analogues in the search for new antimycobacterial agents (Richter et al., 2022).

Electrochemical Synthesis

The TEMPO-catalyzed electrochemical C–H thiolation method has been applied to synthesize benzothiazoles and thiazolopyridines from thioamides, presenting a metal- and reagent-free approach to obtaining these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions in the field of benzothiazole derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in areas like medicinal chemistry and organic light-emitting diodes .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-methoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-19-11-6-9(14-7-15-11)12(18)17-13-16-8-4-2-3-5-10(8)20-13/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUTOMIRPJVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.